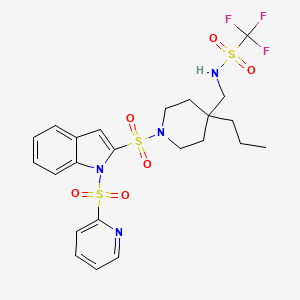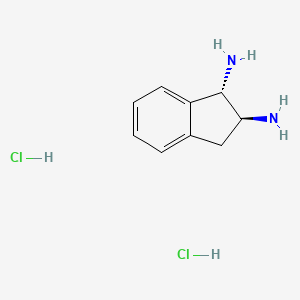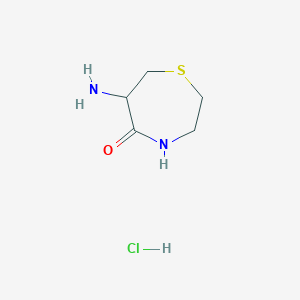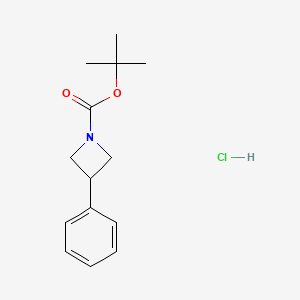
CB2R-IN-1
Übersicht
Beschreibung
CB2R-IN-1 ist ein potenter inverser Agonist des Cannabinoid-Rezeptors Typ 2 (CB2R) mit hoher Affinität, gekennzeichnet durch einen Ki-Wert von 0,9 nM . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere in den Bereichen Entzündung, Schmerzbehandlung und Neuroprotektion, großes Interesse geweckt.
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, die in der Regel mit der Herstellung von Schlüsselzwischenprodukten durch organische Synthesetechniken beginnen. Die genauen Synthesewege und Reaktionsbedingungen sind oft geheim und in der chemischen Fachliteratur beschrieben. Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten und gleichzeitig die Kosteneffizienz und Skalierbarkeit zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
CB2R-IN-1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Rolle des CB2-Rezeptors in verschiedenen chemischen Signalwegen zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an den CB2-Rezeptor, einen G-Protein-gekoppelten Rezeptor, der hauptsächlich in Immunzellen und peripheren Geweben exprimiert wird . Nach der Bindung wirkt es als inverser Agonist, reduziert die basale Aktivität des Rezeptors und moduliert nachgeschaltete Signalwege. Dazu gehört die Hemmung der Adenylatcyclase, die Reduktion des cAMP-Spiegels und die Modulation verschiedener Kinasen und Transkriptionsfaktoren, die an entzündlichen und Immunantworten beteiligt sind .
Wirkmechanismus
Target of Action
CB2R-IN-1 primarily targets the Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor . This receptor is primarily expressed in the immune system under normal conditions, but its expression can be robustly induced in various disease states . The CB2R is notably expressed in most leukocyte types, including eosinophils, neutrophils, monocytes, B and T lymphocytes .
Mode of Action
this compound interacts with its primary target, the CB2R, to exert its effects. Activation of CB2R has been shown to result in β-endorphin release from keratinocytes, which then acts on primary afferent neurons to inhibit nociception . The activation of CB2R can also regulate the functions of human leukocytes .
Biochemical Pathways
this compound’s interaction with CB2R affects several biochemical pathways. For instance, CB2R activation can yield vasodilation via vanilloid TRPV1 channels . Additionally, CB2R activation controls intracellular autophagy and may regulate secretion of extracellular vesicles from adipocytes that participate in recycling of lipid droplets .
Result of Action
The activation of CB2R by this compound can have several molecular and cellular effects. For instance, it can mitigate NLRP3-mediated neuroinflammation . It can also inhibit the binding of fork head box g1 to the autophagy molecule microtubule-associated protein 1 light chain 3 beta, increase astrocytic autophagy levels, and facilitate NLRP3 degradation through the autophagy–lysosome pathway .
Action Environment
Environmental factors can influence the action of this compound. For example, stressors can interact with CB2R function to increase the risk of depression-like behaviors . Furthermore, the activation of CB2R can be influenced by the presence of other receptors such as the cannabinoid 1 receptor (CB1R), peroxisome proliferator-activated receptor gamma (PPARγ), and 5-Hydroxytryptamine receptor 4 (5-HT4R) .
Biochemische Analyse
Biochemical Properties
CB2R-IN-1 plays a crucial role in biochemical reactions by interacting with the cannabinoid CB2 receptor. It exhibits excellent selectivity for the CB2 receptor over the CB1 receptor (Ki: 8259.3 nM) . The interaction between this compound and the CB2 receptor involves binding to the receptor’s active site, leading to inverse agonism. This interaction modulates the receptor’s activity, resulting in downstream effects on various signaling pathways. This compound also interacts with other biomolecules, such as G-proteins, which are involved in the receptor’s signaling cascade.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In immune cells, this compound modulates the release of cytokines, leading to anti-inflammatory effects . It also influences cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and immune responses . Additionally, this compound affects gene expression by regulating the transcription of genes involved in immune responses and inflammation . In neuronal cells, this compound has been shown to reduce neuroinflammation and protect against neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB2 receptor, leading to inverse agonism. This binding inhibits the receptor’s activity, resulting in the modulation of downstream signaling pathways . This compound also affects the activity of enzymes involved in the receptor’s signaling cascade, such as adenylate cyclase and mitogen-activated protein kinases . Additionally, this compound influences gene expression by regulating the transcription of genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, with minimal degradation observed in in vitro studies . Long-term effects of this compound on cellular function include sustained anti-inflammatory and immunomodulatory effects . In in vivo studies, this compound has shown prolonged efficacy in reducing inflammation and protecting against tissue damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anti-inflammatory and immunomodulatory effects . At higher doses, the compound may cause adverse effects, such as immunosuppression and toxicity . Threshold effects have been observed, with optimal dosages required to achieve therapeutic benefits without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to inflammation and immune responses . The compound interacts with enzymes such as adenylate cyclase and mitogen-activated protein kinases, which are involved in the receptor’s signaling cascade . This compound also affects metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound also exhibits specific localization within tissues, with higher concentrations observed in immune cells and inflamed tissues . This selective distribution enhances the compound’s therapeutic efficacy in targeting inflammation and immune responses .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with the CB2 receptor . Post-translational modifications, such as phosphorylation, may influence the targeting of this compound to specific cellular compartments . This localization is essential for the compound’s ability to modulate receptor activity and downstream signaling pathways .
Vorbereitungsmethoden
The synthesis of CB2R-IN-1 involves several steps, typically starting with the preparation of key intermediates through organic synthesis techniques. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
CB2R-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes, häufig unter Verwendung von Halogenierungsmitteln oder Nukleophilen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann.
Vergleich Mit ähnlichen Verbindungen
CB2R-IN-1 ist aufgrund seiner hohen Affinität und Spezifität für den CB2-Rezeptor einzigartig. Ähnliche Verbindungen sind:
Diese Verbindungen haben ähnliche Ziele, unterscheiden sich aber in ihren spezifischen Wirkungen (Agonist vs. inverser Agonist) und therapeutischen Potenzialen.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-N-[[4-propyl-1-(1-pyridin-2-ylsulfonylindol-2-yl)sulfonylpiperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O6S3/c1-2-10-22(17-28-39(35,36)23(24,25)26)11-14-29(15-12-22)38(33,34)21-16-18-7-3-4-8-19(18)30(21)37(31,32)20-9-5-6-13-27-20/h3-9,13,16,28H,2,10-12,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSFQIHOYMIPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=N4)CNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q2: Considering the study highlighting CB2R's role in modulating microglia polarization [], how could this knowledge be applied to investigate the potential of CB2R-IN-1 in neuroinflammatory diseases?
A2: The study [] demonstrated that activating CB2R promoted the shift of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype in a chronic pain model. This suggests that CB2R agonists like this compound could potentially be investigated for their ability to modulate microglia activity and dampen neuroinflammation, which is a key feature of many neurological diseases. Investigating the effects of this compound on microglia polarization in relevant disease models could offer valuable insights into its therapeutic potential for neuroinflammatory conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)
![[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B1487426.png)
![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)

![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)
![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)


![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)


![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)
![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)

